2-Phenyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Triazole and Pyrimidine Rings: The final step involves coupling the triazole and pyrimidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
2-Phenyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine involves several molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, reducing neuronal cell death.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Antimicrobial: The compound may interact with bacterial enzymes, disrupting their function and inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-1,2,3-triazole: A simpler triazole compound with similar biological activities.
1,2,4-Triazole Derivatives: These compounds also exhibit antimicrobial and anti-inflammatory properties.
Pyrazole Compounds: These compounds have a similar structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-Phenyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine is unique due to its combined triazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhanced activity compared to simpler triazole or pyrimidine compounds .
Properties
CAS No. |
88236-21-9 |
---|---|
Molecular Formula |
C18H13N5 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-phenyl-4-(4-phenyltriazol-1-yl)pyrimidine |
InChI |
InChI=1S/C18H13N5/c1-3-7-14(8-4-1)16-13-23(22-21-16)17-11-12-19-18(20-17)15-9-5-2-6-10-15/h1-13H |
InChI Key |
SNKNGJSHRNDSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.